

Application of ABC99 in Regenerative Medicine Research

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Compound of Interest

Compound Name: ABC99

Cat. No.: B15622051

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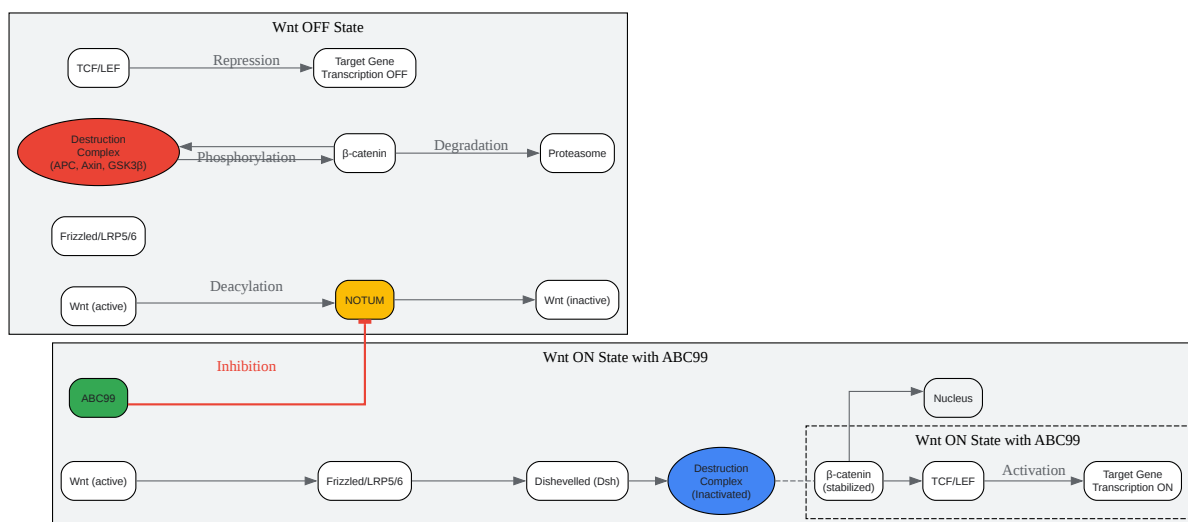
For Researchers, Scientists, and Drug Development Professionals

Introduction

ABC99 is a potent and selective small molecule inhibitor of the Wnt-deacylating enzyme NOTUM.[1][2] NOTUM acts as a negative regulator of the Wnt signaling pathway by removing a crucial palmitoleate group from Wnt proteins, thereby preventing their interaction with Frizzled receptors.[3][4] By inhibiting NOTUM, **ABC99** effectively preserves and enhances Wnt signaling, a pathway paramount to embryonic development, stem cell maintenance, and tissue regeneration.[1][2][5] These application notes provide a comprehensive overview of the use of **ABC99** in regenerative medicine research, offering detailed protocols and summarizing key quantitative data to facilitate its application in laboratory settings.

Mechanism of Action: Preservation of Wnt Signaling

ABC99 is an N-hydroxyhydantoin (NHH) carbamate that selectively and irreversibly inhibits NOTUM with a half-maximal inhibitory concentration (IC₅₀) of 13 nM.[1] In the absence of Wnt signaling, cytoplasmic β -catenin is targeted for degradation by a destruction complex. Upon Wnt ligand binding to its receptor Frizzled and co-receptor LRP5/6, this degradation is inhibited, allowing β -catenin to accumulate and translocate to the nucleus, where it activates the transcription of target genes involved in cell proliferation, differentiation, and survival.[5] NOTUM counteracts this by deacylating Wnt proteins, rendering them inactive. **ABC99** blocks this deacylation, thus maintaining the pool of active Wnt ligands and sustaining downstream signaling.[1][4]



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Caption: Mechanism of **ABC99** in the Wnt/β-catenin signaling pathway.

Applications in Intestinal Regeneration

The intestinal epithelium undergoes constant renewal driven by intestinal stem cells (ISCs) located at the base of the crypts of Lieberkühn. Wnt signaling is a critical regulator of ISC

maintenance and proliferation. With age, the regenerative capacity of the intestinal epithelium declines, partly due to increased expression of NOTUM in the stem cell niche.[\[6\]](#)

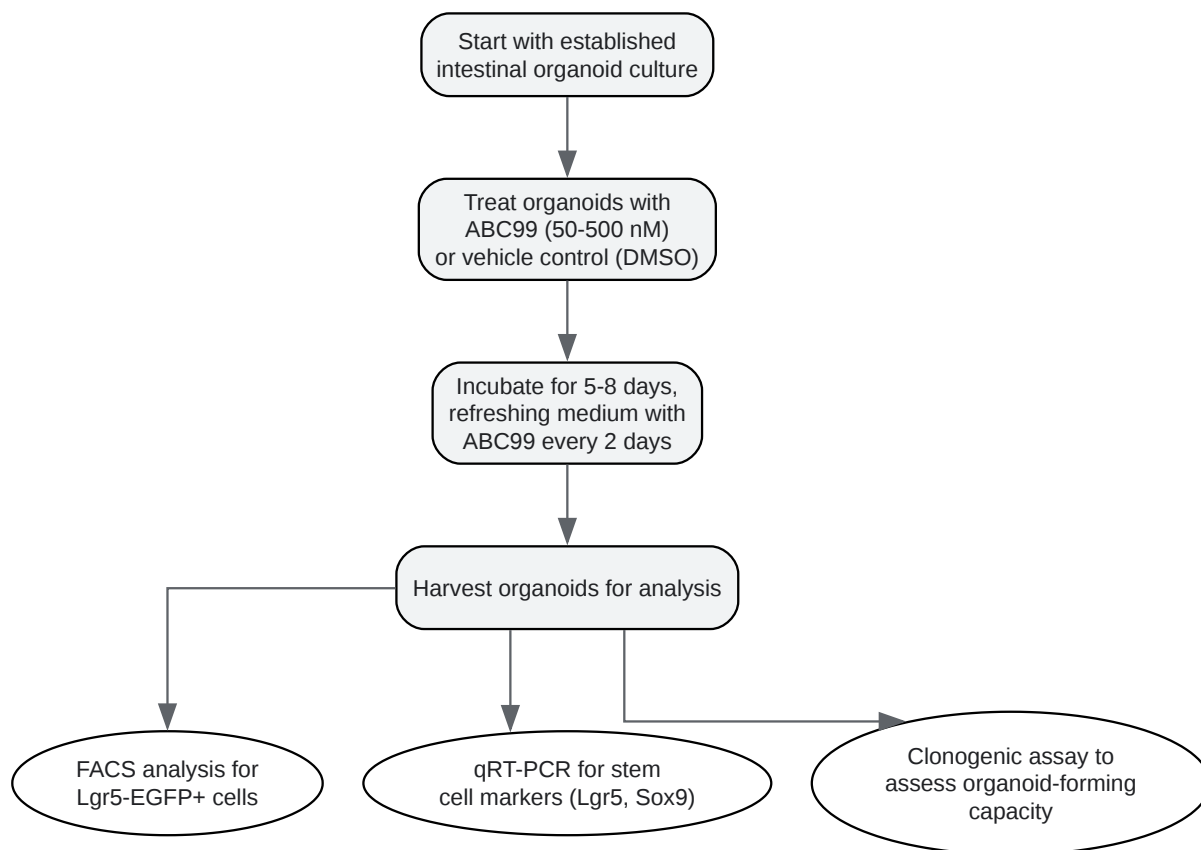
Quantitative Data Summary

Experimental Model	Treatment	Outcome Measure	Result	Reference
Primary murine intestinal organoids	500 nM ABC99 for 8 days	Cell population analysis (FACS)	Increased frequency of Lgr5-high ISCs.	[6]
Lgr5-EGFP-IRES-creERT2 murine intestinal organoids	50 nM ABC99 for 5 days	Clonogenic growth of Lgr5-high stem cells	ABC99 treatment rescued the inhibitory effect of recombinant NOTUM on organoid formation.	[6]
Aged mice (in vivo)	10 mg/kg ABC99 daily injection for 7 days	Intestinal crypt regeneration after injury	Enhanced regenerative capacity of aged intestinal stem cells and promoted recovery from chemotherapy-induced damage.	[7]
Aged mice (in vivo)	10 mg/kg ABC99 daily injection	Relative body weight	No significant adverse effects on body weight compared to control.	[6]

Experimental Protocols

In Vitro Intestinal Organoid Culture

This protocol describes the treatment of established murine intestinal organoids with **ABC99** to assess its effect on stem cell activity.



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